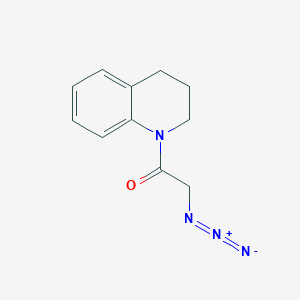

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

説明

BenchChem offers high-quality 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-azido-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-14-13-8-11(16)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPESURCZGPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Mechanistic Profiling and Application of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline in Click Chemistry

Executive Summary

The pursuit of modular, high-yielding, and bioorthogonal chemical reactions has positioned click chemistry as a cornerstone of modern drug discovery and bioconjugation[1]. Within this paradigm, 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (CAS: 1250037-97-8) emerges as a highly versatile, bifunctional building block[2]. By marrying the privileged tetrahydroquinoline (THQ) pharmacophore with a highly reactive azidoacetyl moiety, this compound enables the rapid, regioselective generation of structurally diverse screening libraries. This technical guide explores the structural rationale, core catalytic mechanisms, and self-validating experimental protocols for deploying this specific azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Structural Rationale and Electronic Tuning

The design of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is highly strategic for structure-activity relationship (SAR) exploration.

-

The Privileged Scaffold: The 1,2,3,4-tetrahydroquinoline core is a ubiquitous motif in medicinal chemistry, frequently exhibiting anticancer, antibacterial, and antimalarial properties.

-

The Azidoacetyl Linker (-C(=O)CH₂N₃): Positioning the azide at the N1 position via an acetyl linker serves two critical mechanistic functions. First, it projects the reactive azide handle away from the bulky bicyclic core, minimizing steric hindrance during the transition state of the cycloaddition. Second, the methylene spacer (-CH₂-) insulates the azide from direct resonance with the amide carbonyl, preventing unwanted Curtius rearrangements. However, the inductive electron-withdrawing effect of the adjacent carbonyl slightly increases the electrophilicity of the terminal azide nitrogen, subtly accelerating the nucleophilic attack by the copper acetylide complex during CuAAC.

Core Mechanistic Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, boasting an enormous rate acceleration of 107 to 108 compared to uncatalyzed thermal cycloadditions[3]. When 1-(Azidoacetyl)-THQ is reacted with a terminal alkyne, the mechanism proceeds through a highly ordered, stepwise catalytic cycle to yield a strictly 1,4-disubstituted 1,2,3-triazole.

-

Catalyst Activation: Cu(II) salts are reduced in situ to the active Cu(I) species.

-

Acetylide Formation: Cu(I) coordinates to the terminal alkyne, lowering its pKa and forming a π-alkyne copper complex, which deprotonates to form the copper(I) acetylide.

-

Azide Coordination: The azidoacetyl-THQ coordinates to the copper center via the proximal nitrogen of the azide, bringing the reactive centers into close proximity.

-

Metallacycle Formation: The rate-determining step involves a nucleophilic attack that forms a six-membered copper metallacycle, dictating the strict 1,4-regioselectivity[3].

-

Ring Contraction & Protonolysis: The metallacycle contracts to a copper-triazolide intermediate, followed by protonation to release the final THQ-triazole conjugate and regenerate the catalyst.

Catalytic cycle of CuAAC with 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications requiring high biocompatibility (e.g., live-cell labeling), the toxicity of copper catalysts is prohibitive[4]. In SPAAC, 1-(Azidoacetyl)-THQ reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO)[5]. The mechanism bypasses the metal catalyst entirely, relying instead on a concerted [3+2] cycloaddition driven by the thermodynamic release of nearly 18 kcal/mol of ring strain from the cyclooctyne.

Quantitative Data: Reaction Profiling

The following table summarizes the comparative operational metrics for utilizing 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline in library synthesis versus bioconjugation.

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Catalyst Required | Cu(I) (e.g., CuSO₄ / Sodium Ascorbate) | None |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Reaction Kinetics | Very Fast (Minutes to Hours) | Fast to Moderate (Hours) |

| Regioselectivity | Strictly 1,4-disubstituted | Mixture of regioisomers (~1:1) |

| Typical Yields | >90% | >85% |

| Biocompatibility | Low (Copper toxicity in vivo) | High (Bioorthogonal, in vivo safe) |

| Solvent Tolerance | Aqueous, Organic, Mixtures | Aqueous, Physiological Buffers |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causal steps to prevent common failure modes.

Protocol A: High-Throughput CuAAC Synthesis of THQ-Triazole Libraries

Objective: Synthesize a library of 1,4-disubstituted triazoles using 1-(Azidoacetyl)-THQ and various terminal alkynes.

-

Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water. Causality: This specific mixed solvent system ensures the solubility of the organic building blocks while maintaining the aqueous environment necessary for the optimal activity of the sodium ascorbate reducing agent.

-

Reagent Mixing: Dissolve 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) and the terminal alkyne (1.1 eq) in the solvent. Causality: A slight excess of alkyne drives the reaction to completion, ensuring no unreacted azide remains, which simplifies downstream purification.

-

Catalyst Activation: Add sodium ascorbate (0.1 eq) followed immediately by CuSO₄·5H₂O (0.05 eq). Causality: Ascorbate must be added first to neutralize any dissolved oxygen. When the Cu(II) salt is subsequently added, it is instantly reduced to the catalytically active Cu(I) species, preventing the oxidative homocoupling of alkynes (Glaser coupling).

-

Incubation: Stir at room temperature for 12 hours.

-

System Validation (Quality Control): Monitor the reaction via LC-MS. Causality: LC-MS acts as a self-validating checkpoint by confirming the complete disappearance of the starting azide mass (m/z 216.24) and the emergence of the expected product mass before proceeding to the extraction phase.

-

Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: SPAAC-Mediated Bioconjugation Workflow

Objective: Conjugate 1-(Azidoacetyl)-THQ to a DBCO-functionalized biomolecule.

Self-validating experimental workflow for SPAAC bioconjugation.

-

Buffer Preparation: Prepare 1X Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: Utilizing a physiological buffer ensures that the target biomolecule maintains its native conformation while the bioorthogonal click reaction proceeds.

-

Conjugation: Mix the DBCO-functionalized biomolecule with 3-5 molar equivalents of 1-(Azidoacetyl)-THQ. Causality: An excess of the small-molecule azide ensures pseudo-first-order kinetics, driving the bioconjugation to near 100% completion within a practical timeframe.

-

Incubation: Agitate gently at room temperature for 2-4 hours.

-

Purification & Validation: Remove excess unreacted 1-(Azidoacetyl)-THQ using Size Exclusion Chromatography (SEC) or dialysis. Validate the successful conjugation via MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the THQ moiety.

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Screening Compounds P30 | EvitaChem [evitachem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 5. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

NMR spectra and characterization data for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline. As a key intermediate for the introduction of the versatile azide moiety, this compound serves as a valuable building block in medicinal chemistry and drug development, particularly for applications involving "click" chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical predictions and practical insights into its preparation and analysis.

Introduction

1,2,3,4-Tetrahydroquinoline is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds[1]. The introduction of an azidoacetyl group onto the nitrogen atom of the tetrahydroquinoline ring system furnishes a molecule primed for further functionalization via azide-alkyne cycloaddition reactions. This "click" chemistry handle allows for the facile and efficient conjugation of this scaffold to other molecules, such as peptides, proteins, or small-molecule drugs.

This guide outlines a robust synthetic protocol for the preparation of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline and provides a detailed, predicted analysis of its NMR, IR, and mass spectrometry data. While direct experimental data for this specific molecule is not widely published, the characterization data presented herein is based on established principles of organic spectroscopy and analysis of structurally related compounds.

Synthesis of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

The synthesis of the title compound is most directly achieved via the N-acylation of 1,2,3,4-tetrahydroquinoline with azidoacetyl chloride. This reaction is a standard procedure for the formation of amides from secondary amines.

Synthetic Workflow

The overall synthetic transformation is depicted below:

Caption: Synthetic scheme for the preparation of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.

Experimental Protocol

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Azidoacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.2 eq.).

-

Addition of Acylating Agent: While stirring, add a solution of azidoacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures and protect it from shock and friction[2].

Structural and Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline, which are essential for its unambiguous identification and characterization.

Caption: Structure of 1,2,3,4-Tetrahydroquinoline, the core of the target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the tetrahydroquinoline core, as well as a characteristic singlet for the azidoacetyl methylene protons.

Table 1: Predicted ¹H NMR Data for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5, H-8 | 7.10 - 7.30 | m | - | 2H |

| H-6, H-7 | 6.90 - 7.10 | m | - | 2H |

| H-10 (-CH₂N₃) | 4.15 | s | - | 2H |

| H-2 (-NCH₂) | 3.85 | t | J = 6.4 | 2H |

| H-4 (-ArCH₂) | 2.80 | t | J = 6.4 | 2H |

| H-3 (-CH₂CH₂-) | 1.95 | m | - | 2H |

Rationale for Predictions:

-

Aromatic Protons (H-5 to H-8): The aromatic protons are expected to appear in the range of δ 6.90-7.30 ppm. The electron-withdrawing nature of the N-acyl group will cause a slight downfield shift compared to the parent 1,2,3,4-tetrahydroquinoline[3].

-

Azidoacetyl Protons (H-10): The methylene protons adjacent to the azide group are expected to appear as a sharp singlet around δ 4.15 ppm.

-

Aliphatic Protons (H-2, H-3, H-4):

-

The H-2 protons, being adjacent to the amide nitrogen, will be the most deshielded of the aliphatic protons and are predicted to appear as a triplet around δ 3.85 ppm.

-

The H-4 protons, benzylic in nature, are expected to resonate as a triplet around δ 2.80 ppm.

-

The H-3 protons will appear as a multiplet around δ 1.95 ppm, showing coupling to both H-2 and H-4.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-9 (C=O) | 168.5 |

| C-8a | 138.0 |

| C-4a | 129.5 |

| C-6, C-7 | 127.0 - 128.5 |

| C-5, C-8 | 124.0 - 126.0 |

| C-10 (-CH₂N₃) | 52.0 |

| C-2 (-NCH₂) | 44.0 |

| C-4 (-ArCH₂) | 27.5 |

| C-3 (-CH₂CH₂-) | 23.0 |

Rationale for Predictions:

-

Carbonyl Carbon (C-9): The amide carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, around δ 168.5 ppm.

-

Aromatic Carbons (C-4a to C-8a): These carbons will resonate in the typical aromatic region of δ 124-138 ppm.

-

Aliphatic Carbons (C-2, C-3, C-4, C-10):

-

The C-10 carbon, attached to the electronegative azide group, is predicted to appear around δ 52.0 ppm.

-

The C-2 carbon, adjacent to the nitrogen, will be downfield shifted to approximately δ 44.0 ppm.

-

The C-4 and C-3 carbons will appear further upfield.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

-

Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2120 cm⁻¹ . This is a highly characteristic peak for the azide functional group.

-

Amide Carbonyl (C=O) Stretch: A strong absorption band is predicted to appear around 1650-1670 cm⁻¹ , which is typical for a tertiary amide.

-

C-H Stretches: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Formula: C₁₁H₁₂N₄O

-

Molecular Weight: 216.24 g/mol

-

Expected Molecular Ion Peak (EI-MS): m/z = 216

-

Expected Pseudomolecular Ion Peak (ESI-MS): [M+H]⁺ = 217, [M+Na]⁺ = 239

Plausible Fragmentation Pattern: A characteristic fragmentation would be the loss of dinitrogen (N₂) from the azide group, leading to a fragment ion at m/z = 188 (M - 28). Further fragmentation of the acyl group and the tetrahydroquinoline ring would also be observed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline. The outlined synthetic protocol is based on well-established chemical transformations, and the predicted spectroscopic data are grounded in fundamental principles and data from analogous structures. This information should serve as a valuable resource for researchers aiming to prepare and utilize this versatile chemical building block in their drug discovery and development endeavors.

References

-

Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link]

-

Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Retrieved from [Link]

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). PMC. Retrieved from [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (n.d.). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Raines Lab. Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Introduction

Organic azides are a cornerstone of modern synthetic chemistry, prized for their versatility in reactions such as the Staudinger ligation and the Huisgen cycloaddition, often referred to as "click chemistry".[1] The 1,2,3,4-tetrahydroquinoline scaffold is also of significant interest in medicinal chemistry, appearing in a wide array of biologically active compounds.[2][3][4] The combination of these two moieties in 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline presents a molecule with considerable potential for applications in drug development and materials science. However, the presence of the azido group necessitates a thorough understanding and rigorous evaluation of the compound's thermal stability to ensure safe handling, storage, and application.[5]

This technical guide provides a comprehensive overview of the critical aspects of the thermal stability of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline. It is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical considerations of its stability, detailed experimental protocols for its assessment, and best practices for its safe handling.

Theoretical Assessment of Thermal Stability

Structural Features Influencing Stability

The thermal stability of an organic azide is intrinsically linked to its molecular structure.[6] Key factors to consider for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline include:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally correlates with greater stability.[7][8] Molecules with a low C/N ratio are often more energetic and potentially explosive. For 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (C₁₁H₁₂N₄O), the C/N ratio is 2.75. While there is no absolute cut-off, a "Rule of Six" suggests that having at least six carbon atoms per energetic group (like an azide) can significantly decrease sensitivity.[7]

-

Electronic Effects: The azidoacetyl group is attached to the nitrogen atom of the tetrahydroquinoline ring. The electronic nature of the tetrahydroquinoline moiety will influence the stability of the azide. Electron-withdrawing groups tend to decrease thermal stability, while electron-donating groups can increase it.[6]

-

Molecular Weight: Generally, azides with a higher molecular weight tend to be less volatile and may exhibit higher decomposition temperatures compared to smaller, more nitrogen-rich organic azides.[9]

-

Absence of Other Energetic Groups: The stability assessment must also consider the presence of other "explosophores" within the molecule.[8] In this case, the primary energetic group is the azide.

Comparative Analysis with Structurally Related Azides

To further estimate the thermal stability, it is useful to compare 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline with known data for other organic azides.

| Compound | Structure | Decomposition Onset (T_onset, °C) | Enthalpy of Decomposition (ΔH_d, kJ/mol) | Heating Rate (°C/min) |

| Ethyl Azidoacetate | N₃CH₂CO₂Et | ~85 | - | 10 |

| p-Toluenesulfonyl azide (TsN₃) | CH₃C₆H₄SO₂N₃ | 157.0 | -202 | 5 |

| Mesyl azide (MsN₃) | CH₃SO₂N₃ | 141.7 | -201 | 5 |

Table 1: Thermal Decomposition Data for Representative Organic Azides.[6][10]

Experimental Determination of Thermal Stability

A robust evaluation of thermal stability requires empirical data obtained through standardized thermal analysis techniques. The two primary methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][11]

Experimental Workflow

The following diagram outlines the general workflow for the thermal stability analysis of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.

Caption: Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on exothermic decomposition events.[6][11]

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline into a hermetically sealed aluminum or high-pressure crucible. The use of smaller sample sizes is crucial for safety.

-

Instrument Setup:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[11]

-

-

Temperature Program: Heat the sample at a constant rate, typically 5 or 10 °C/min, over a temperature range that encompasses the expected decomposition. A preliminary scan over a broad range may be necessary.

-

Data Analysis:

-

The resulting DSC curve will show an exothermic peak corresponding to the decomposition of the azide.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which the exothermic event begins.[6]

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).[7]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating the temperature range of decomposition and the loss of volatile products, such as nitrogen gas from the azide group.[6][11]

Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, through a temperature range where decomposition is expected.

-

Data Analysis:

-

The TGA curve will show a mass loss step corresponding to the decomposition of the azide, primarily due to the evolution of N₂ gas.

-

Determine the onset temperature of mass loss, which should correlate with the T_onset from the DSC analysis.

-

Safe Handling and Storage

Given the potential energetic nature of organic azides, strict adherence to safety protocols is paramount.[8][9]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.[12][13]

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood, and a blast shield should be used, especially when heating the compound or working with larger quantities.[12]

-

Scale: Work with the smallest practical quantities of the material.

-

Avoidance of Energy Input: Protect the compound from heat, shock, friction, and light.[9] Avoid using metal spatulas; instead, use plastic or ceramic spatulas.[8] Do not use ground glass joints, which can create friction.[13]

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive and toxic substances like hydrazoic acid or heavy metal azides.[8][13] Never use chlorinated solvents like dichloromethane or chloroform as a reaction medium with azides.[9]

Storage

-

Store 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline in a cool, dark, and well-ventilated area, preferably in a refrigerator.[12]

-

The container should be clearly labeled with the compound name and appropriate hazard warnings.

-

Store away from incompatible materials.

Waste Disposal

-

Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[14]

-

Never dispose of azide waste down the drain.[13]

-

Do not mix azide waste with acidic waste.[8]

-

Follow all institutional and local regulations for the disposal of potentially explosive chemical waste.

Synthesis of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

A plausible synthetic route to 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline involves the acylation of 1,2,3,4-tetrahydroquinoline with azidoacetyl chloride. The azidoacetyl chloride can be prepared from azidoacetic acid, which in turn can be synthesized from chloroacetic acid and sodium azide.

Caption: Plausible Synthetic Pathway.

Conclusion

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a molecule of significant interest for various applications, particularly in drug discovery. However, its safe and effective use is contingent upon a thorough understanding of its thermal stability. This guide has provided a framework for assessing this critical property, from theoretical considerations to detailed experimental protocols. By adhering to the principles of thermal analysis and rigorous safety procedures outlined herein, researchers can confidently and safely explore the potential of this promising compound. It is imperative to treat all new azide-containing compounds as potentially hazardous until their thermal properties have been well-characterized.

References

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive M

- Azides - UVIC. (2022, May 18).

- A comparative study on the thermal stability of different organic azides - Benchchem.

- Safe Handling of Azides - safety.pitt.edu. (2013, February 1).

- Technical Support Center: Safe Handling of Azides - Benchchem.

- Azides.

- Organic azide - Wikipedia.

- Comparative Stability of Azide Derivatives: A Guide for Researchers - Benchchem.

- In-Depth Technical Guide to the Thermal Stability of Azidosilanes - Benchchem.

- US Patent for Decomposition of organic azides. (2008, March 4).

- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Public

- Reactive & Efficient: Organic Azides as Cross-Linkers in M

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.

- (PDF)

- Thermal analysis of sodium azide - ResearchG

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. (2013, December 24).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC.

- Tetrahydroquinoline synthesis - Organic Chemistry Portal.

- Unlocking Pharmaceutical Potential with 1,2,3,4-Tetrahydroquinoline Synthesis. (2026, March 26).

- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry.

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchG

- 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery - Benchchem.

- Synthesis, Stability, and Reactivity of Azidofluoroalkanes. (2019, July 18).

- Drugs incorporating tetrahydroquinolines.

- Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions.

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. ucd.ie [ucd.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uvic.ca [uvic.ca]

- 13. research.wayne.edu [research.wayne.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Azide-Alkyne Cycloaddition Featuring 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," has revolutionized the fields of bioconjugation, materials science, and drug discovery.[1][2][] Its efficiency, selectivity, and biocompatibility allow for the rapid and modular assembly of complex molecular architectures.[2] This guide provides a detailed technical overview and step-by-step protocols for utilizing a key building block, 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline , in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged" structure in medicinal chemistry, frequently found in bioactive compounds, making this reagent particularly valuable for generating novel therapeutic candidates and chemical probes.[4] These protocols are designed for researchers and drug development professionals seeking to leverage this powerful chemistry for creating well-defined conjugates and compound libraries.

The Strategic Advantage of the THQ Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous motif in a vast array of natural products and pharmaceutical agents.[4] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors for interaction with biological targets. By functionalizing this established pharmacophore with an azidoacetyl group, we create a versatile building block, 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline , ready for conjugation via click chemistry. This enables researchers to rapidly link the THQ core to other molecules of interest—such as fluorescent dyes, peptides, polymers, or other pharmacophores—to explore structure-activity relationships (SAR) and develop novel chemical entities.[]

A plausible synthetic route to this key azide reagent involves a two-step process: first, the acylation of 1,2,3,4-tetrahydroquinoline with 2-chloroacetyl chloride, followed by nucleophilic substitution of the chloride with sodium azide. This standard procedure provides a reliable pathway to the required starting material.

The Two Faces of Cycloaddition: CuAAC vs. SPAAC

The azide-alkyne cycloaddition can be performed via two primary modalities, each with distinct advantages depending on the application. The choice of protocol hinges on the alkyne partner and the biological context of the experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and robust form of click chemistry, involving the reaction of an azide with a terminal alkyne in the presence of a Cu(I) catalyst.[5][6][7] The reaction is extremely efficient and high-yielding, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[8][9] To prevent catalyst degradation and accelerate the reaction, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed, especially in aqueous media.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems or with sensitive biomolecules, the potential cytotoxicity of the copper catalyst is a significant concern.[10][11] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) elegantly circumvents this issue by employing a strained cyclooctyne , such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[11][12] The high ring strain of these molecules provides the necessary activation energy to drive the cycloaddition with an azide without any metal catalyst.[10][] This reaction is truly bioorthogonal, proceeding efficiently at physiological temperatures and pH with no interference from biological functional groups.[11][]

Experimental Protocols

The following protocols provide a starting point for reacting 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline with either a terminal or a strained alkyne. Optimization may be required depending on the specific substrates used.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of the THQ-azide with a generic alkyne-functionalized molecule (Alkyne-R) in a small-scale analytical reaction.

Materials & Reagents

| Reagent | Supplier | Typical Concentration |

| 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline | Custom Synthesis | 10 mM in DMSO |

| Alkyne-R (e.g., Alkyne-PEG-Biotin) | Various | 10 mM in DMSO |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 20 mM in H₂O |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | 100 mM in H₂O |

| Sodium Ascorbate | Sigma-Aldrich | 100 mM in H₂O (Freshly prepared) |

| Phosphate-Buffered Saline (PBS) | Various | 1X, pH 7.4 |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | N/A |

Step-by-Step Methodology

-

Reagent Preparation: Prepare stock solutions of all reagents as described in the table above. Always prepare the sodium ascorbate solution fresh before each experiment to ensure maximum reducing potential.

-

Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand. For a typical reaction, combine 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA solution (maintaining a 1:5 Cu:ligand ratio is common to protect biomolecules).[9] Vortex briefly and let it stand for 2-3 minutes.[6]

-

Reaction Assembly: In a separate 1.5 mL microcentrifuge tube, add the following in order:

-

410 µL of PBS buffer

-

20 µL of 10 mM 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline stock (Final conc: 0.4 mM)

-

20 µL of 10 mM Alkyne-R stock (Final conc: 0.4 mM, 1.0 equivalent)

-

20 µL of the Catalyst Premix from Step 2.

-

-

Initiation: To initiate the reaction, add 20 µL of freshly prepared 100 mM sodium ascorbate.[7] The total reaction volume is now 500 µL.

-

Incubation: Vortex the tube gently to mix. Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, the product can be purified. For small molecules, a standard liquid-liquid extraction followed by flash column chromatography is often sufficient. For bioconjugates, purification is typically achieved using size-exclusion chromatography or dialysis to remove excess reagents.

-

Characterization: Confirm the formation of the desired triazole product using LC-MS to verify the mass of the conjugate and ¹H/¹³C NMR to confirm the structure, including the characteristic triazole proton signal.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free reaction of the THQ-azide with a DBCO-functionalized molecule (DBCO-R).

Materials & Reagents

| Reagent | Supplier | Typical Concentration |

| 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline | Custom Synthesis | 10 mM in DMSO |

| DBCO-R (e.g., DBCO-PEG-Fluorophore) | Various | 10 mM in DMSO |

| Phosphate-Buffered Saline (PBS) | Various | 1X, pH 7.4 |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | N/A |

Step-by-Step Methodology

-

Reagent Preparation: Prepare stock solutions of the azide and DBCO-alkyne in a suitable solvent like DMSO.

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine the following:

-

460 µL of PBS buffer (Note: The final DMSO concentration should ideally be kept below 10% for biological applications to maintain protein integrity).[10]

-

20 µL of 10 mM 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline stock (Final conc: 0.4 mM)

-

20 µL of 10 mM DBCO-R stock (Final conc: 0.4 mM, 1.0 equivalent)

-

-

Incubation: Vortex the tube gently to mix. Incubate at room temperature or 37°C for 4-24 hours.[10] The reaction is typically slower than CuAAC, and the exact time will depend on the specific cyclooctyne used.[11] Monitor progress by TLC or LC-MS.

-

Purification & Characterization: As with CuAAC, purify the final product using chromatography appropriate for the scale and nature of the conjugate (e.g., HPLC for small molecules, FPLC for proteins). Characterize the final product by LC-MS and NMR to confirm successful conjugation.

Quantitative Overview and Optimization

The choice between CuAAC and SPAAC involves a trade-off between reaction speed and biocompatibility. The table below summarizes key parameters to guide experimental design.

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Alkyne Type | Terminal Alkyne (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | Yes (Cu(I) source, reducing agent, ligand) | No (Metal-free) |

| Biocompatibility | Lower; potential for copper cytotoxicity | High; truly bioorthogonal for in vivo and live-cell use[11] |

| Reaction Speed | Fast (typically 1-4 hours at RT) | Slower (typically 4-24 hours at RT or 37°C) |

| Typical Solvents | Aqueous buffers (PBS), DMSO/tBuOH/H₂O mixtures | Aqueous buffers (PBS), DMSO |

| Reactant Ratio | Often 1:1, but a slight excess of one reagent may be used. | Often 1:1, but molar excess of one part can be used[10] |

| Key Advantage | High efficiency, speed, and cost-effective reagents. | No catalyst toxicity, ideal for biological systems.[] |

Troubleshooting Insights:

-

Low Yield in CuAAC: Ensure the sodium ascorbate solution is freshly prepared. Check for potential copper-chelating functional groups on your substrate that may inhibit the catalyst. Consider increasing catalyst or ligand concentration.

-

Slow SPAAC Reaction: Increase the incubation temperature to 37°C. Ensure reactants are fully dissolved. If yields remain low after 24 hours, consider using a more reactive cyclooctyne derivative.

Workflow Visualization

References

-

Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. [Link]

-

Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

-

Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

Copper(I) - Fürth lab. Fürth lab. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. broadpharm.com [broadpharm.com]

- 7. confluore.com.cn [confluore.com.cn]

- 8. furthlab.xyz [furthlab.xyz]

- 9. jenabioscience.com [jenabioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

Application Note: Bioconjugation Strategies for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Executive Summary

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (CAS: 1250037-97-8; MW: 216.24 g/mol ) is a highly versatile, bifunctional screening compound and molecular building block[1]. By combining the privileged 1,2,3,4-tetrahydroquinoline pharmacophore—known for its neurotropic, antimicrobial, and antitumor properties—with a highly reactive azidoacetyl linker, this molecule serves as a premier candidate for advanced bioconjugation[2]. This application note provides drug development professionals and application scientists with field-validated, self-validating protocols for integrating this compound into biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Mechanistic Rationale & Scaffold Significance

The rational design of targeted therapeutics often requires the conjugation of a bioactive small molecule to a macromolecular carrier (e.g., an antibody, protein, or nanoparticle).

-

The Tetrahydroquinoline Core: Nitrogen-containing heterocycles are cornerstones in medicinal chemistry. The tetrahydroquinoline scaffold specifically interacts with various central nervous system (CNS) targets and exhibits significant neurotropic and anticonvulsant activities[2].

-

The Azidoacetyl Linker: The terminal azide is bioorthogonal, meaning it is completely inert to native biological functional groups (amines, thiols, hydroxyls) under physiological conditions[3]. When exposed to an alkyne, it undergoes a highly specific 1,3-dipolar cycloaddition to form a stable 1,2,3-triazole linkage[4]. The resulting triazole ring is not merely a passive linker; it is an active pharmacophore that can participate in hydrogen bonding, often enhancing the aqueous solubility and target affinity of the resulting hybrid molecule[2].

Figure 1: Bioconjugation workflows for 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline.

Bioconjugation Modalities: CuAAC vs. SPAAC

The choice of click chemistry modality depends entirely on the biological constraints of the target system.

CuAAC (Copper-Catalyzed): Utilizes Cu(I) to catalyze the reaction between the azidoacetyl group and a terminal alkyne. This method is highly regioselective (yielding exclusively the 1,4-disubstituted 1,2,3-triazole) and is ideal for in vitro protein modification, material science, and Antibody-Drug Conjugate (ADC) synthesis[4]. SPAAC (Strain-Promoted): Utilizes cyclooctynes (e.g., DBCO) where the inherent ring strain lowers the activation energy, allowing the cycloaddition to proceed without a cytotoxic copper catalyst. This is mandatory for live-cell imaging, in vivo metabolic labeling, and systems sensitive to oxidative stress[3].

Quantitative Reaction Parameters

| Parameter | CuAAC (In Vitro Protein Conjugation) | SPAAC (Live Cell Labeling) | Mechanistic Rationale |

| Catalyst | CuSO₄ (1 mM) + Ascorbate (10 mM) | None required | Cu(I) accelerates the reaction 10⁷-fold but generates ROS. SPAAC relies purely on ring strain. |

| Ligand | THPTA or BTTAA (5 mM) | None required | Ligands stabilize Cu(I) in aqueous media and prevent copper-induced protein precipitation. |

| Temperature | 25°C (Room Temperature) | 37°C | 37°C is maintained for SPAAC to preserve mammalian cell viability and membrane fluidity. |

| Reaction Time | 1 - 2 Hours | 30 - 60 Minutes | DBCO reacts rapidly with azidoacetyl groups, minimizing off-target background in live cells. |

| Yield / Efficiency | > 95% Conversion | > 85% Conversion | CuAAC provides near-quantitative yields, essential for precise Drug-to-Antibody Ratios (DAR). |

Detailed Experimental Protocols

Protocol A: CuAAC-Mediated Protein Conjugation

Objective: Covalently link 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline to an alkyne-functionalized carrier protein (e.g., BSA or monoclonal antibody).

Step 1: Reagent Preparation & Pre-complexation

-

Prepare a 100 mM stock of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline in molecular biology grade DMSO.

-

Prepare a catalyst premix: Mix CuSO₄ (50 mM in water) with THPTA ligand (100 mM in water) at a 1:2 molar ratio.

-

Causality: Pre-complexing Cu(II) with THPTA before adding the reducing agent prevents the disproportionation of Cu(I) and shields the protein from reactive oxygen species (ROS) generated during the reduction phase[4].

Step 2: Reaction Assembly

-

Dilute the alkyne-functionalized protein to 2 mg/mL in PBS (pH 7.4).

-

Add 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline to a final concentration of 10 molar equivalents relative to the protein. Vortex gently.

-

Add the CuSO₄/THPTA premix to a final Cu concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate (100 mM stock in water) to a final concentration of 10 mM.

-

Causality: Sodium ascorbate must be added last and in 10-fold excess relative to copper to ensure continuous reduction of Cu(II) to the active Cu(I) state throughout the reaction time.

Step 3: Incubation and Purification

-

Incubate the mixture at room temperature for 1.5 hours in the dark with gentle end-over-end mixing.

-

Purify the resulting conjugate using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) equilibrated with PBS to remove unreacted small molecules and copper complexes.

-

Self-Validation: Analyze the purified conjugate via MALDI-TOF MS or LC-MS. A mass shift corresponding to the addition of the tetrahydroquinoline moiety (+216 Da per conjugation site) validates successful triazole formation.

Protocol B: SPAAC-Mediated Live-Cell Labeling

Objective: Target and visualize live cells using a DBCO-fluorophore after metabolic incorporation or receptor-mediated binding of the azido-tetrahydroquinoline.

Step 1: Cell Incubation with Azido-Probe

-

Culture target cells (e.g., neuronal cell lines) to 70% confluence in a 96-well imaging plate.

-

Treat cells with 50 µM of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (diluted in complete media from a DMSO stock; final DMSO < 0.5%).

-

Incubate at 37°C, 5% CO₂ for 2–4 hours to allow for receptor binding and internalization.

-

Causality: The azidoacetyl group is non-toxic and bioorthogonal, allowing the cells to process the compound naturally without disrupting cellular metabolism[3].

Step 2: Bioorthogonal Labeling (Click)

-

Wash the cells gently 3 times with warm PBS to remove unbound azido-compound.

-

Add DBCO-Sulfo-Cy5 (or another DBCO-fluorophore) at a concentration of 10 µM in imaging buffer.

-

Incubate at 37°C for 30 minutes.

-

Causality: The highly strained cyclooctyne (DBCO) reacts spontaneously with the azide. A 30-minute window is optimal; longer incubations may increase non-specific hydrophobic binding of the DBCO dye to lipid membranes.

Step 3: Imaging and Validation

-

Wash the cells 3 times with PBS. Counterstain nuclei with Hoechst 33342 if desired.

-

Image using a confocal fluorescence microscope.

-

Self-Validation: Include a negative control well treated with DMSO vehicle (no azido-compound) but subjected to DBCO-Sulfo-Cy5. The absence of Cy5 fluorescence in this well validates that the signal in the experimental well is driven exclusively by the SPAAC reaction.

Pharmacological Internalization Pathway

When 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is conjugated to a targeting antibody (forming an ADC), the triazole linkage acts as a stable bridge during systemic circulation. Upon reaching the target cell, the complex follows a distinct intracellular degradation pathway to release the active pharmacophore.

Figure 2: Receptor-mediated internalization and cleavage pathway of the conjugate.

References

- Title: Cu(I)

- Source: RSC Advances (PMC - NIH)

- Source: Chemical Reviews (PMC - NIH)

- Source: The Journal of Organic Chemistry (ACS Publications)

- Title: Screening Compounds P44115 (1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline CAS: 1250037-97-8)

Sources

How to use 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline in photoaffinity labeling

Application Note: Advanced Photoaffinity Labeling Workflows Using 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Mechanistic Rationale & Structural Advantages

The 1,2,3,4-tetrahydroquinoline core is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for numerous bioactive molecules, including BET bromodomain inhibitors and nonselective inhibitors of the NLRP3 inflammasome (e.g., MCC950 analogues)[1][2].

The compound 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (CAS: 1250037-97-8) functionalizes this core with an azidoacetyl moiety. In chemical biology, the azido group represents a minimal structural perturbation, meaning it is highly likely to preserve the binding affinity and cellular permeability of the parent pharmacophore[3].

The Causality of Probe Design: While the azide group can theoretically undergo direct photolysis to form a reactive nitrene, alkyl azides are generally poor direct photoaffinity labels. They require high-energy UV irradiation (~254 nm) which causes severe proteome damage, and they frequently undergo Curtius-type intramolecular rearrangements rather than efficient intermolecular C-H insertion[4].

Therefore, to achieve high-confidence target identification, we mandate utilizing the azidoacetyl group as a bioorthogonal click handle . By performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can append a multifunctional cassette containing a diazirine photophore (activated at a safe 365 nm) and a biotin reporter tag. This modular approach ensures optimal crosslinking efficiency and robust downstream enrichment[2][4].

Caption: Strategic pathways for utilizing the azidoacetyl moiety in photoaffinity labeling.

Quantitative Comparison of Photoreactive Strategies

To justify the modular assembly approach, the following table summarizes the physicochemical realities of different photo-crosslinking moieties.

Table 1: Comparison of Photoreactive Groups in PAL Workflows

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Crosslinking Efficiency | Steric Bulk |

| Alkyl Azide (Direct) | 254 nm | Nitrene | Low (Prone to rearrangement) | Minimal |

| Diazirine (via Click) | 365 nm | Carbene | High (Rapid C-H insertion) | Moderate |

| Benzophenone | 350-360 nm | Diradical | Moderate (Requires favorable geometry) | High |

Experimental Protocols: A Self-Validating System

The following protocols describe the end-to-end workflow for utilizing 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline to identify novel protein targets (e.g., PKR or NLRP3) in cell lysates[2].

Protocol A: Modular Assembly of the Activity-Based Probe (AfBP)

Causality: We pre-assemble the probe before lysate incubation to avoid the toxicity of copper catalysts in live proteomes and to ensure the photophore is perfectly positioned.

-

Reaction Setup: In a microcentrifuge tube, combine 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (1 mM final) and a Diazirine-PEG-Biotin-Alkyne cassette (1.2 mM final) in 50% DMSO/water.

-

Catalyst Addition: Add THPTA ligand (0.5 mM) and CuSO₄ (0.1 mM). Insight: THPTA accelerates the reaction and protects the organic molecules from Cu-induced oxidative degradation.

-

Initiation: Add Sodium Ascorbate (2.5 mM) to reduce Cu(II) to the active Cu(I) species.

-

Purification: Stir at room temperature for 2 hours. Purify the resulting triazole-linked probe via preparative RP-HPLC to ensure unreacted photophores do not cause background labeling.

Protocol B: In Situ Photo-Crosslinking in Cell Lysates

Causality: A competition control is mandatory. Without it, you cannot differentiate between biologically relevant target engagement and non-specific lipophilic aggregation.

-

Lysate Preparation: Lyse target cells (e.g., THP-1 macrophages) in native lysis buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40) to preserve tertiary protein structures. Clarify by centrifugation at 14,000 x g for 15 min.

-

Equilibration: Divide the lysate into two cohorts:

-

Vehicle Control: Add DMSO.

-

Competition Control: Pre-incubate with a 10x molar excess of the parent tetrahydroquinoline compound for 30 min.

-

-

Probe Incubation: Add the assembled AfBP (from Protocol A) at a final concentration of 1–5 µM to both cohorts. Incubate at 4°C for 1 hour to reach binding equilibrium.

-

UV Irradiation: Transfer samples to a pre-chilled 96-well plate. Irradiate at 365 nm for 10 minutes on ice. Insight: Ice prevents thermal degradation of the proteome and minimizes the diffusion radius of the highly reactive carbene intermediate.

Protocol C: Target Enrichment and LC-MS/MS Preparation

-

Denaturation: Add SDS to a final concentration of 1% and boil the samples at 95°C for 5 minutes. Insight: This destroys non-covalent protein-protein interactions. If omitted, you will pull down the entire native protein complex rather than just the direct target.

-

Dilution: Dilute the samples 10-fold with lysis buffer to reduce SDS concentration to 0.1% (preventing interference with streptavidin binding).

-

Pull-Down: Add 50 µL of pre-washed Streptavidin-agarose beads. Rotate at room temperature for 2 hours.

-

Stringent Washing: Wash beads sequentially with 1% SDS, 8 M Urea, and PBS. Insight: These harsh washes ensure that only covalently crosslinked proteins remain attached to the beads.

-

Digestion: Perform on-bead trypsin digestion overnight at 37°C. Elute the resulting peptides for standard LC-MS/MS analysis.

Caption: Step-by-step chemoproteomic workflow for target identification using the assembled probe.

Troubleshooting & Optimization

Table 2: Troubleshooting PAL Workflows

| Observation | Mechanistic Cause | Corrective Action |

| High non-specific background | Incomplete washing or intact protein complexes | Ensure samples are boiled in 1% SDS prior to enrichment; increase wash stringency (e.g., 8 M Urea). |

| Low labeling efficiency | Quenching of carbene by solvent or low binding affinity | Verify probe affinity via competitive binding assay; ensure UV irradiation is performed strictly on ice. |

| No specific target competition | Probe binds an allosteric site or forms colloidal aggregates | Perform dose-response competition (1x, 10x, 50x parent compound); use Dynamic Light Scattering (DLS) to check for probe aggregation. |

References

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry (ACS Publications). Available at:[Link]

-

A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Application Note: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline as a Versatile Building Block in Drug Discovery

Abstract

This guide provides a comprehensive overview of 1-(azidoacetyl)-1,2,3,4-tetrahydroquinoline, a highly versatile building block for drug discovery and development. We detail its synthesis, safety considerations, and key applications, including its use in "click" chemistry for bioconjugation, as a valuable fragment in fragment-based drug design (FBDD), and as a precursor for the synthesis of diverse compound libraries via Staudinger reduction. The protocols and insights provided herein are curated for researchers, medicinal chemists, and drug development professionals to leverage the unique chemical properties of this compound for the creation of novel therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold and a Bioorthogonal Handle

The design of novel therapeutics often relies on the strategic combination of a "privileged scaffold" with a versatile chemical handle. The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as such a scaffold, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3] Its three-dimensional, non-planar structure is ideal for establishing specific interactions within the binding sites of biological targets, such as G-protein coupled receptors, enzymes, and ion channels.[3][4][5]

By functionalizing the THQ core with an azidoacetyl group, we introduce a powerful and versatile tool for medicinal chemistry. The azide moiety is a compact, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules, making it perfect for specific chemical ligations in complex biological environments.[6] This combination in 1-(azidoacetyl)-1,2,3,4-tetrahydroquinoline (herein referred to as 1 ) creates a building block with immense potential for accelerating drug discovery programs.

Physicochemical Properties & Critical Safety Protocols

Physicochemical Data

| Property | Value |

| IUPAC Name | 1-(2-azidoacetyl)-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₁₁H₁₂N₄O |

| Molecular Weight | 216.24 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Mandatory Safety Protocols for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively under certain conditions like heat, shock, or friction.[7][8]

-

Hazard Assessment: The stability of an organic azide can be estimated by its carbon-to-nitrogen (C/N) ratio. For compound 1 , the C/N ratio is 11/4 = 2.75. While not ideal, it is generally considered manageable in small quantities and in solution.[7][9] The "Rule of Six," which suggests at least six carbon atoms per energetic group, is not met, reinforcing the need for caution.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or a face shield), and appropriate chemical-resistant gloves.[8][10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood, behind a blast shield, especially during reactions or when concentrating the material.[8][10]

-

Incompatible Materials:

-

Acids: Avoid all contact with acids, which can form the highly toxic and explosive hydrazoic acid.[8][9]

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver) as this can form highly shock-sensitive metal azides.[7][9] Use Teflon or plastic utensils.

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform as reaction media for azide synthesis, as this can lead to the formation of explosive di- and tri-azidomethane.[7][8] While DCM can be used for workup and chromatography of the final product, it should not be used during the azide introduction step.

-

-

Storage: Store in a cool, dark place, preferably in a solution at a concentration not exceeding 1 M.[7] Store away from incompatible chemicals.[8]

-

Waste Disposal: Never dispose of azide-containing waste down the drain.[11] All azide waste should be collected in a dedicated, clearly labeled container.[10][11] Before disposal, it is best practice to quench the azide by converting it to a more stable derivative, such as an amine via Staudinger reduction.[7]

Synthesis and Quality Control

The synthesis of 1 is typically achieved through a two-step process starting from commercially available 1,2,3,4-tetrahydroquinoline.

Protocol 1: Synthesis of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline (1)

Step A: Synthesis of 1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude chloroacetyl intermediate.

Step B: Synthesis of 1-(2-azidoacetyl)-1,2,3,4-tetrahydroquinoline (1)

-

Dissolve the crude intermediate from Step A in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5-2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.[12]

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1 .

Quality Control:

-

¹H and ¹³C NMR: Confirm the structure of the final product and assess its purity.

-

FT-IR: Look for the characteristic azide (N₃) stretch, which appears as a sharp, strong peak around 2100 cm⁻¹.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Core Applications & Experimental Protocols

Application in Click Chemistry for Target Identification and Bioconjugation

The azide group on compound 1 makes it an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction allows for the stable and specific covalent linkage of 1 to any alkyne-modified molecule, such as a protein, a nucleic acid, or a small molecule probe, to form a stable triazole ring.[6][14][15]

-

In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq) and 1-(azidoacetyl)-1,2,3,4-tetrahydroquinoline (1.1 eq) in a solvent system like a t-BuOH/water mixture.[14]

-

Add a solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 eq of a 1 M stock solution in water).

-

Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2-0.5 eq of a freshly prepared 1 M stock solution in water), to reduce Cu(II) to the active Cu(I) species.[14][16]

-

Optional but recommended: For sensitive biological molecules, the addition of a copper-stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is advised to protect the target from oxidative damage and improve reaction efficiency.[15][16]

-

Seal the vial and stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the product using appropriate methods (e.g., column chromatography, preparative HPLC, or precipitation).

Use as a Fragment in Fragment-Based Drug Design (FBDD)

With a molecular weight under 250 Da and a structure containing both hydrogen bond donors/acceptors and a hydrophobic core, compound 1 is an excellent candidate for FBDD screening. The azide group serves as a vector for future fragment elaboration via click chemistry once a binding hit is identified and validated.

-

Primary Screen (e.g., Thermal Shift Assay - TSA): Screen a library of fragments, including 1 , against the target protein to identify initial "hits" that cause a significant change in the protein's melting temperature (ΔTm).

-

Hit Validation (e.g., NMR or Surface Plasmon Resonance - SPR): Validate the binding of hits from the primary screen using a more sensitive, biophysical technique to confirm direct interaction and determine binding affinity (Kd).

-

Structural Biology (X-ray Crystallography or Cryo-EM): Obtain a high-resolution structure of the protein in complex with fragment 1 . This is the most critical step. The structural data will reveal the binding mode and, crucially, the orientation of the azide vector relative to the protein surface and any nearby pockets.

-

Structure-Guided Elaboration: Using the structural information, design and synthesize a small library of alkyne-containing molecules that can "click" onto fragment 1 . These alkynes are designed to extend from the azide vector into adjacent pockets, forming new, beneficial interactions and increasing potency.

-

Iterative Optimization: Test the new, larger compounds and repeat the cycle of validation, structural biology, and design to optimize the lead compound's affinity and selectivity.

Derivatization via Staudinger Reduction for Library Synthesis

The azide can be efficiently and chemoselectively reduced to a primary amine using the Staudinger reaction.[17][18][19] This transformation is exceptionally mild and tolerant of most other functional groups.[17] The resulting primary amine is a key functional group for building a diverse library of analogs through reactions like amide coupling, reductive amination, or sulfonamide formation.

-

Dissolve 1-(azidoacetyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like THF.[17]

-

Add triphenylphosphine (PPh₃) (1.1-1.2 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas (N₂).[18][19]

-

Stir the mixture for 2-6 hours until TLC or LC-MS analysis indicates the complete consumption of the starting azide and formation of the intermediate iminophosphorane.

-

Add water (5-10 eq) to the reaction mixture to hydrolyze the iminophosphorane to the desired primary amine and triphenylphosphine oxide (TPPO) as a byproduct.[17][18]

-

Heat the mixture to reflux (approx. 65 °C) and stir for another 6-12 hours.[17]

-

After cooling, remove the THF under reduced pressure.

-

The primary challenge in Staudinger reductions is the removal of the TPPO byproduct. Purification is typically achieved by column chromatography. Acid-base extraction can also be employed by acidifying the aqueous residue to protonate the amine, washing with an organic solvent to remove TPPO, then basifying the aqueous layer and extracting the desired amine product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in CuAAC reaction | Inactive Cu(I) catalyst (oxidized) | Use freshly prepared sodium ascorbate solution. Degas the solvent before adding the catalyst. Consider using a stabilizing ligand like TBTA. |

| Poor solubility of reagents | Try a different co-solvent system (e.g., DMSO/water, DMF/water). | |

| Staudinger reduction stalls | Insufficient phosphine reagent | Add an additional portion of PPh₃. |

| Hydrolysis step is incomplete | Ensure sufficient water is added and increase the reflux time. | |

| Difficulty removing TPPO byproduct | TPPO is co-eluting with the product | Optimize chromatography conditions. Alternatively, use an acid-base extraction workup to separate the basic amine product from the neutral TPPO. |

| Safety: Minor azide spill | Accidental spillage of solid or solution | Evacuate the immediate area. Wearing full PPE, confine the spill with absorbent pads. Carefully sweep solid into a non-metal container. Wipe the area with a slightly basic solution (pH > 9) to decontaminate.[9][11] |

Conclusion

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a powerful and multifaceted building block for modern drug discovery. The strategic incorporation of a bioorthogonal azide handle onto a privileged tetrahydroquinoline scaffold provides medicinal chemists with a versatile tool for lead discovery and optimization. Its utility in click chemistry, fragment-based screening, and library synthesis makes it a valuable addition to any drug discovery program's chemical toolbox. Adherence to strict safety protocols is paramount when handling this energetic yet highly useful compound.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.

-

University of California, Los Angeles. Azides. ehs.ucla.edu.

-

BenchChem. Comparative study of different methods for azide reduction to amines. benchchem.com.

-

Stanford University. Information on Azide Compounds. ehs.stanford.edu.

-

BenchChem. Technical Support Center: Safe Handling of Azides. benchchem.com.

-

BenchChem. Application Notes and Protocols for Solid-Phase Click Chemistry Reactions. benchchem.com.

-

University of Victoria. (2022, May 18). Azides. uvic.ca.

-

Chem-Impex. 1,2,3,4-Tetrahydroquinoline. chemimpex.com.

-

Wikipedia. Staudinger reaction. en.wikipedia.org.

-

BenchChem. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. benchchem.com.

-

Zhang, Z., et al. (2000). Convenient Procedure for One-pot Conversion of Azides to N-Mono- methylamines. Synlett, 2000(11), 1593-1595.

-

Ragab, S. S., et al. (2024). Signature of click chemistry in advanced techniques for cancer therapeutics. RSC Advances, 14(2), 1059-1082.

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. interchim.fr.

-

Sigma-Aldrich. Click Chemistry in Drug Discovery. sigmaaldrich.com.

-

Organic Chemistry Portal. Staudinger Reaction. organic-chemistry.org.

-

El-Hawary, S. S., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-16.

-

baseclick GmbH. Protocols. baseclick.eu.

-

Organic Chemistry Portal. Staudinger Reaction - Common Conditions. organic-reaction.com.

-

Xu, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B.

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(9), 1431-1453.

-

Lund, G. T., & Pelletier, J. C. (2014). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Synthesis, 46(11), 1389-1407.

-

BenchChem. Applications of Azide Chemistry in Drug Discovery: Application Notes and Protocols. benchchem.com.

-

Goud, E. (2018). The utility of organic azides and amine derivatives in medicinal chemistry. RMIT University.

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 139-167.

-

Odjakov, I., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 2(3), 256-261.

-

Tyman, J. H. P., et al. (2007). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC, 2007(14), 107-124.

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 139-167.

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. organic-chemistry.org.

-

ResearchGate. Synthesis of the azidoacetyl 4. researchgate.net.

-

The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Journal of Medicinal and Chemical Sciences, 5(4), 488-494.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.wayne.edu [research.wayne.edu]

- 11. uvic.ca [uvic.ca]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]

- 15. interchim.fr [interchim.fr]

- 16. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 19. Staudinger Reaction [organic-chemistry.org]

Application Note: Bioorthogonal Integration of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline via CuAAC

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale & Structural Causality